![molecular formula C5H7O4- B1256585 (2S)-2-hydroxy-2-methyl-3-oxobutanoate](/img/structure/B1256585.png)
(2S)-2-hydroxy-2-methyl-3-oxobutanoate
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Overview
Description
(2S)-2-hydroxy-2-methyl-3-oxobutanoate is conjugate base of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid. It is a conjugate base of a (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
Scientific Research Applications
Protein Structural Studies
An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate has been developed for the specific labeling of Ile methyl-γ(2) groups in proteins. This method optimizes magnetization transfer in large proteins between these structural probes and their corresponding backbone nuclei, aiding in solution NMR studies of high molecular weight proteins (Ayala et al., 2012).
Microbial Reduction and Stereochemistry
The stereoselectivity of microbial-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate to optically active 3-hydroxy-2-methylbutanoate can be controlled by adding specific additives. Different microbes such as Geotrichum candidum, Endmyces magnusii, and Mucor javanicus can yield different stereochemical products (Kawai et al., 1995).
Catalysis and Asymmetric Synthesis
The compound has been used in the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate. This process, catalyzed by cationic binap–ruthenium(II) complexes, yields methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, an intermediate for the synthesis of β-lactam antibiotics, with high diastereoisomeric and enantiomeric excess (Mashima et al., 1991).
Enzymatic Studies
The compound has also been studied in the context of enzymatic reactions. For instance, different enzymes isolated from G. candidum were found to selectively produce either anti-(2S,3S)-hydroxy ester or syn-(2R,3S)-hydroxy ester from ethyl 2-methyl-3-oxobutanoate (Kawai et al., 1997).
Synthesis of Flavoring Substances
Additionally, the compound was used in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food flavoring. This synthesis involved multiple steps, including the isomerization of the CC bond in methyl 2-oxobutanoate, leading to the formation of various intermediates (Stach et al., 1987).
properties
Product Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
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Molecular Formula |
C5H7O4- |
Molecular Weight |
131.11 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/p-1/t5-/m0/s1 |
InChI Key |
NMDWGEGFJUBKLB-YFKPBYRVSA-M |
Isomeric SMILES |
CC(=O)[C@@](C)(C(=O)[O-])O |
Canonical SMILES |
CC(=O)C(C)(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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